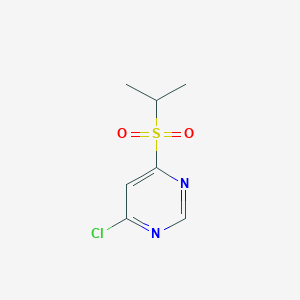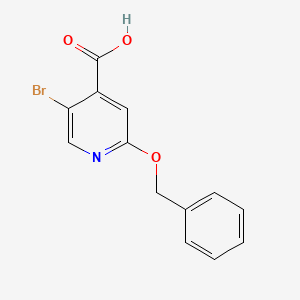
2-(Benzyloxy)-5-bromoisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromoisonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It features a benzyloxy group and a bromine atom attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-bromoisonicotinic acid typically involves the bromination of 2-(Benzyloxy)isonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-5-bromoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
- Oxidation of the benzyloxy group yields benzoic acid derivatives.
- Reduction of the bromine atom yields the hydrogenated product.
- Substitution reactions yield various substituted isonicotinic acid derivatives .
Scientific Research Applications
Chemistry: 2-(Benzyloxy)-5-bromoisonicotinic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of brominated aromatic compounds with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .
Medicine: Its structural features allow it to interact with specific biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromoisonicotinic acid involves its interaction with specific molecular targets. The benzyloxy group and bromine atom contribute to its binding affinity and selectivity towards these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Benzyloxybenzoic acid: Similar structure but lacks the bromine atom.
5-Bromoisonicotinic acid: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)-isonicotinic acid: Similar structure but lacks the bromine atom
Uniqueness: 2-(Benzyloxy)-5-bromoisonicotinic acid is unique due to the presence of both the benzyloxy group and the bromine atom. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the benzyloxy group provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
AARPSEAPSXSFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


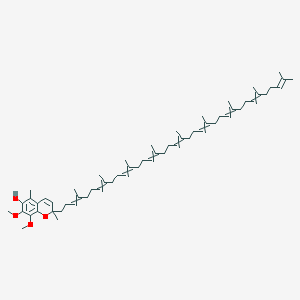
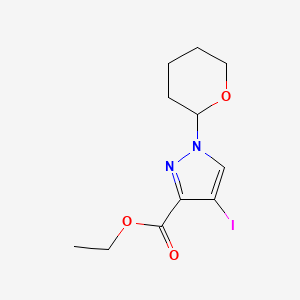
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
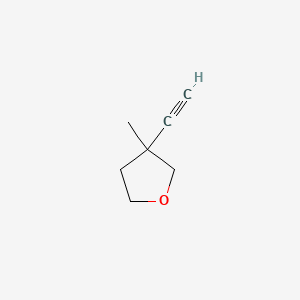
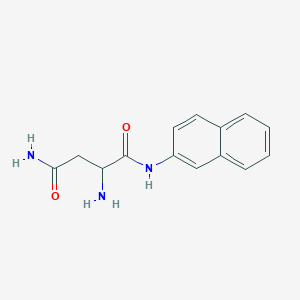
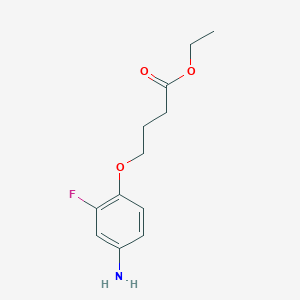


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
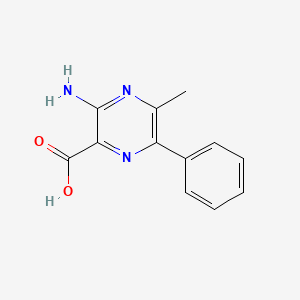
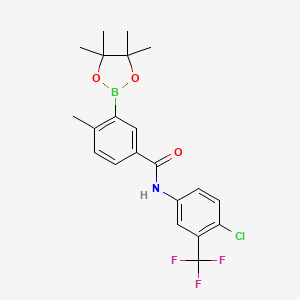
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
